![molecular formula C6H3BrClFO2S B1524291 2-Bromo-5-fluorobenzene-1-sulfonyl chloride CAS No. 771-67-5](/img/structure/B1524291.png)
2-Bromo-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Regioselective Synthesis Applications
- Fluorosulfonylation Reagent : A compound similar to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, 1-bromoethene-1-sulfonyl fluoride, was developed as a new fluorosulfonylation reagent. This reagent has three addressable handles (vinyl, bromide, and sulfonyl fluoride) and is used for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition, demonstrating potential in organic synthesis and materials science (Leng & Qin, 2018).
Anticancer Activity Studies
- Synthesis and Biological Activity : Another structurally related compound, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, was synthesized and showed anticarcinogenic activity against cancer cells. This highlights the potential for derivatives of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride in medicinal chemistry, especially in developing anticancer drugs (Miao et al., 2010).
Synthesis of High-Purity Compounds
- High-Purity Intermediate Synthesis : The use of sulfonyl chloride derivatives in the synthesis of high-purity compounds, such as 1-chloro-2,6-difluorobenzene, was explored. This process involved directing fluorine substitution to specific positions on the aryl ring, suggesting that 2-Bromo-5-fluorobenzene-1-sulfonyl chloride could serve as a versatile intermediate in the synthesis of complex molecules for agricultural and pharmaceutical applications (Moore, 2003).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJFSUADOZWKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679333 | |
Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
771-67-5 | |
Record name | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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